molecular formula C8H6ClNS B1466097 5-Chloro-3-methylthieno[3,2-B]pyridine CAS No. 1356016-33-5

5-Chloro-3-methylthieno[3,2-B]pyridine

Cat. No.: B1466097
CAS No.: 1356016-33-5
M. Wt: 183.66 g/mol
InChI Key: KYCHABLSTDGOLI-UHFFFAOYSA-N
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Description

5-Chloro-3-methylthieno[3,2-B]pyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives.

Preparation Methods

The synthesis of 5-Chloro-3-methylthieno[3,2-B]pyridine involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

5-Chloro-3-methylthieno[3,2-B]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-Chloro-3-methylthieno[3,2-B]pyridine serves as a crucial intermediate for synthesizing other compounds. Its structural features enable chemists to modify it further to create derivatives with enhanced properties or novel functionalities .

Biology

The biological applications of this compound are significant:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and could lead to the development of new antibiotics .
  • Anticancer Activity : There is ongoing investigation into its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways .

Medicine

This compound is being explored for therapeutic applications:

  • Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development aimed at treating diseases such as familial dysautonomia (FD). Recent studies have focused on optimizing derivatives of this compound to enhance their efficacy in correcting splicing defects associated with FD .
  • Neurodegenerative Diseases : Its role in neurological research is notable, particularly in developing treatments that can cross the blood-brain barrier to address conditions like FD .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound were effective in inhibiting the proliferation of breast cancer cells. The researchers found that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Familial Dysautonomia Treatment

In another significant study focused on familial dysautonomia, researchers developed a novel splicing modulator based on this compound. The optimized derivative showed improved potency and bio-distribution in mouse models, leading to significant improvements in symptoms associated with the disease .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylthieno[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

5-Chloro-3-methylthieno[3,2-B]pyridine can be compared with other similar compounds, such as:

    3-Methylthieno[3,2-B]pyridine: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-methylthieno[3,2-B]pyridine: Has the chlorine atom at the 5-position but differs in the position of the methyl group.

    5-Chloro-3-methylthieno[2,3-B]pyridine: Differs in the position of the thieno ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

5-Chloro-3-methylthieno[3,2-B]pyridine (CAS Number: 1356016-33-5) is a compound of significant interest due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article reviews current findings related to its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula: C₈H₆ClNS
  • Molecular Weight: 183.66 g/mol
  • Structure: The compound features a thieno[3,2-B]pyridine core, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

Case Studies

  • Inhibition of Cancer Stem Cells (CSCs):
    A study demonstrated that this compound effectively reduced the population of CSCs in breast cancer cell lines (MDA-MB-231 and MCF-7). The treatment led to significant apoptosis in these cells, with IC₅₀ values indicating potent cytotoxicity at low concentrations (0.05 µM) after 24 hours of exposure. Notably, maximal cytotoxicity was achieved at a concentration of 25 µM over 72 hours .
  • Metabolic Profiling:
    Metabolic assessments revealed that treatment with the compound altered glycolytic and gluconeogenic pathways significantly. This metabolic shift was associated with the induction of apoptosis and reduced viability of cancer cells .

Summary of Anticancer Findings

ParameterMDA-MB-231MCF-7
IC₅₀ (24h)0.05 µM0.05 µM
Apoptosis InductionSignificant increaseSignificant increase
Maximal Cytotoxicity (72h)25 µM25 µM
Major Metabolic ChangesGlycolysis/gluconeogenesisGlycolysis/gluconeogenesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Findings on Antimicrobial Efficacy

A study reported that derivatives of thieno[3,2-B]pyridine exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds was as low as 0.21 µM for certain derivatives, indicating a robust antimicrobial potential .

Molecular Docking Studies

In silico studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms. The docking studies revealed favorable binding energies and interactions with critical residues in enzymes such as MurD and DNA gyrase, suggesting that this compound could serve as a lead for developing new antimicrobial agents .

Properties

IUPAC Name

5-chloro-3-methylthieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-4-11-6-2-3-7(9)10-8(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHABLSTDGOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728714
Record name 5-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356016-33-5
Record name 5-Chloro-3-methylthieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,7-dichloro-3-methyl-thieno[3,2-b]pyridine (1.2 g), palladium hydroxide on carbon (20%, 600 mg) and sodium acetate (1.0 g) in ethyl acetate (50 mL) was shaken in a Parr apparatus under hydrogen atmosphere (55 PSI) for 62 hours. The resulting mixture was filtered on a CELITE™ pad, the filter cake was washed with dichloromethane and the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography (acetone/hexane) to afford 0.4 g of 5-chloro-3-methyl-thieno[3,2-b]pyridine and 0.2 g of 3-methyl-thieno[3,2-b]pyridine.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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